1-Naphthyl [3-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether
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Overview
Description
1-Naphthyl [3-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether is a complex organic compound featuring a naphthyl group linked to a benzyl ether moiety, which is further connected to a pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthyl [3-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether typically involves multi-step organic reactions. The key starting material, pyrazolopyrimidine, can be obtained by treating a formimidate derivative with hydrazine hydrate in ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Naphthyl [3-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines .
Scientific Research Applications
1-Naphthyl [3-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting CDK2/cyclin A2.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDK2 but may have different binding affinities and selectivity profiles.
Thioglycoside derivatives: These compounds exhibit similar cytotoxic activities but differ in their chemical structure and mechanism of action.
Uniqueness
1-Naphthyl [3-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether is unique due to its specific scaffold, which provides a distinct binding mode and potentially higher selectivity for CDK2 compared to other similar compounds .
Properties
Molecular Formula |
C23H16N6O |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-[3-(naphthalen-1-yloxymethyl)phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H16N6O/c1-2-9-18-16(6-1)7-4-10-20(18)30-13-15-5-3-8-17(11-15)21-26-23-19-12-25-27-22(19)24-14-29(23)28-21/h1-12,14H,13H2,(H,25,27) |
InChI Key |
DBUCUMKDMAXKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC(=CC=C3)C4=NN5C=NC6=C(C5=N4)C=NN6 |
Origin of Product |
United States |
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